molecular formula C12H20N2O3S B14644720 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid CAS No. 54749-08-5

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid

Katalognummer: B14644720
CAS-Nummer: 54749-08-5
Molekulargewicht: 272.37 g/mol
InChI-Schlüssel: PBCNZADMGOZXIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is an organic compound with the molecular formula C₁₂H₂₀N₂O₃S. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethanesulfonic acid group. It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid typically involves the reaction of 4-(diethylamino)aniline with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

  • 4-(Diethylamino)benzenesulfonic acid
  • 4-(Diethylamino)phenylacetic acid
  • 4-(Diethylamino)phenylpropionic acid

Comparison: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is unique due to the presence of both the diethylamino and ethanesulfonic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

54749-08-5

Molekularformel

C12H20N2O3S

Molekulargewicht

272.37 g/mol

IUPAC-Name

1-[4-(diethylamino)anilino]ethanesulfonic acid

InChI

InChI=1S/C12H20N2O3S/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)18(15,16)17/h6-10,13H,4-5H2,1-3H3,(H,15,16,17)

InChI-Schlüssel

PBCNZADMGOZXIS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC(C)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.